molecular formula C11H20N2O2 B3176057 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one CAS No. 96921-42-5

1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B3176057
CAS No.: 96921-42-5
M. Wt: 212.29 g/mol
InChI Key: YJTXKEGWGBVPGB-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) and Morpholine (B109124) Derivatives in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds have long been a cornerstone of drug discovery, with piperidine and morpholine rings standing out as particularly significant scaffolds. jocpr.combohrium.com These structures are considered "privileged" in medicinal chemistry, as they appear in a wide array of biologically active compounds and approved drugs. jocpr.compharmjournal.ru

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a structural component in numerous natural alkaloids and synthetic pharmaceuticals. bohrium.comchemrevlett.com Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized, allowing chemists to fine-tune the physicochemical properties of a molecule to enhance its interaction with biological targets. jocpr.com Similarly, morpholine, a saturated heterocycle containing both nitrogen and oxygen atoms, is frequently incorporated into drug candidates to improve their pharmacological profiles. sci-hub.se The inclusion of the morpholine moiety can enhance aqueous solubility, modulate basicity, and improve metabolic stability, which are all desirable characteristics for therapeutic agents. sci-hub.se Historically, the synthesis and modification of these rings have led to the development of drugs across various therapeutic areas, including analgesics, antipsychotics, and anticancer agents. bohrium.comsci-hub.semdpi.com

Significance of Amide Functional Groups in Pharmacologically Active Compounds

The amide functional group is one of the most prevalent linkages in pharmaceuticals and biologically active molecules. pulsus.comchemistrytalk.org This is largely due to the exceptional stability of the amide bond, which is synthesized from the reaction of a carboxylic acid and an amine. organicchemexplained.com Compared to other functional groups like esters, amides are significantly more resistant to hydrolysis, a crucial feature for ensuring a drug's stability in the physiological environment. organicchemexplained.com

Amide bonds are fundamental to the structure of proteins and peptides, where they are known as peptide bonds. organicchemexplained.comnsf.gov Their ability to act as both hydrogen bond donors (in primary and secondary amides) and acceptors allows them to form strong and specific interactions with biological targets such as enzymes and receptors. chemistrytalk.org This hydrogen bonding capability is critical for the binding affinity and selectivity of a drug molecule. The polarity and stability of the amide group contribute favorably to the pharmacokinetic properties of a compound, making it a vital tool for medicinal chemists in the design of new therapeutic agents. chemistrytalk.orgorganicchemexplained.com

Structural Rationale for the Synthesis and Investigation of 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one

The design of this compound is a clear example of a common strategy in drug discovery known as molecular hybridization. This approach involves combining two or more pharmacophoric units, or privileged scaffolds, into a single molecule to create a new compound with potentially enhanced or novel biological activity.

The structure of this compound (CAS Number: 96921-42-5) is composed of:

A piperidine ring, a well-established scaffold in medicinal chemistry. bohrium.com

A morpholine ring, often used to improve physicochemical properties. sci-hub.se

An amide linkage, created by the acetyl group on the piperidine nitrogen, which provides stability and hydrogen bonding potential. pulsus.comchemistrytalk.org

The rationale for investigating this specific molecule stems from the hypothesis that the combination of the piperidine and morpholine rings, connected via a stable linker, could lead to a compound with favorable drug-like properties. The synthesis of related compounds, such as 4-morpholinopiperidine (B1299061), as intermediates for complex drugs like the anticancer agent Alectinib, underscores the pharmaceutical relevance of this structural combination. acs.orgguidechem.com Researchers synthesize such molecules to explore new chemical space and to understand how these well-known fragments interact to influence biological activity.

Overview of Research Trends in Heterocyclic Scaffolds for Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring, are of paramount importance in the field of drug discovery. nih.govresearchgate.net Their structural diversity and versatility make them attractive building blocks for designing novel therapeutic agents. nih.govrroij.com A significant portion of FDA-approved drugs contain at least one heterocyclic ring. researchgate.net

Current research trends focus on several key areas. There is a continuous effort to develop novel and efficient synthetic methodologies that allow for rapid access to a wide variety of functionalized heterocyclic compounds. jmchemsci.comresearchgate.net This expansion of the available chemical space is crucial for identifying new lead compounds. jmchemsci.com Furthermore, advancements in computational chemistry and rational drug design enable scientists to better predict how modifications to a heterocyclic scaffold will affect its biological activity, leading to more targeted and efficient drug development. nih.gov Researchers are also exploring the use of heterocyclic scaffolds to overcome challenges like drug resistance by designing molecules that can circumvent resistance mechanisms or act on multiple targets simultaneously. rroij.com The versatility of heterocycles ensures they will remain a central focus of innovation in medicinal chemistry for the foreseeable future. rroij.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-morpholin-4-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(14)12-4-2-11(3-5-12)13-6-8-15-9-7-13/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXKEGWGBVPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 1 4 Morpholin 4 Yl Piperidin 1 Yl Ethan 1 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule.

¹H NMR Analysis : The proton NMR spectrum of 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one is expected to show distinct signals corresponding to the acetyl, piperidine (B6355638), and morpholine (B109124) protons. The acetyl group's methyl protons would appear as a sharp singlet. The protons on the piperidine and morpholine rings would exhibit complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the conformational arrangement of the rings. researchgate.net

¹³C NMR Analysis : The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the acetyl group at the downfield region, and distinct peaks for the methylene (B1212753) carbons of the piperidine and morpholine rings. uchile.clresearchgate.net The chemical shifts of the carbons adjacent to the nitrogen and oxygen atoms are characteristically shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl-CH₃~2.1~21.5
Acetyl-C=O-~169.0
Piperidine-H (axial/equatorial)1.0 - 4.5 (complex multiplets)-
Piperidine-C-~30-50
Morpholine-H (axial/equatorial)2.4 - 3.8 (complex multiplets)-
Morpholine-C (adjacent to N)-~50-55
Morpholine-C (adjacent to O)-~67.0

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) stretching of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aliphatic portions of the molecule (around 2850-3000 cm⁻¹) and C-N and C-O stretching vibrations within the piperidine and morpholine rings. researchgate.netmdpi.com

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amide (C=O)Stretching1630 - 1680
Aliphatic C-HStretching2850 - 3000
C-NStretching1020 - 1250
C-O-C (Ether)Stretching1070 - 1150

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula. The molecular formula of this compound is C₁₁H₂₀N₂O₂. chemicalbook.com The calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Table 3: HRMS Data

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Calculated Exact Mass ([M+H]⁺)213.1598 u

X-ray Crystallography and Conformational Analysis of Piperidine and Morpholine Rings

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as the anticancer drug Alectinib which contains the 4-morpholinopiperidine (B1299061) moiety, provides significant insight into its likely conformation. mdpi.comacs.org X-ray diffraction studies on such compounds consistently show that both the piperidine and morpholine rings adopt a stable chair conformation. nih.govnih.govmdpi.com This conformation minimizes steric strain and torsional strain within the six-membered rings. The morpholine ring's chair is slightly distorted due to the different bond lengths of C-O and C-N compared to C-C bonds. The substituent at the 4-position of the piperidine ring (the morpholino group) is expected to predominantly occupy the equatorial position to minimize steric hindrance.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For a compound like this compound, a combination of methods would be employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol) would be used to achieve good separation of the product from starting materials and byproducts. researchgate.net

Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel is a standard technique. The compound is loaded onto a column and eluted with an appropriate solvent gradient, allowing for the isolation of the pure product. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for assessing the final purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used for analysis. nih.gov

Computational Chemistry and in Silico Modeling of 1 4 Morpholin 4 Yl Piperidin 1 Yl Ethan 1 One

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies for 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one are not extensively available in the public domain, studies on analogous compounds containing piperidine (B6355638) and morpholine (B109124) moieties have identified several potential biological targets. These targets often include G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

For instance, derivatives of piperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Molecular docking studies of such compounds typically reveal key interactions with amino acid residues in the active site of AChE, such as hydrogen bonding and hydrophobic interactions. Given the structural similarities, it is plausible that this compound could also interact with such targets. A hypothetical docking study could reveal the acetyl group forming a hydrogen bond with a key residue, while the morpholine and piperidine rings could engage in hydrophobic interactions within the binding pocket.

Table 1: Potential Biological Targets for Piperidine and Morpholine Derivatives and Key Interacting Residues Identified in Molecular Docking Studies of Analogs.

Potential Target ClassSpecific ExampleKey Interacting Residues (from analog studies)
EnzymesAcetylcholinesterase (AChE)TYR70, ASP72, TRP84, TYR121, TRP279, PHE330, TYR334
G-Protein Coupled ReceptorsDopamine (B1211576) D2 ReceptorASP114, SER193, PHE389, TRP386
G-Protein Coupled ReceptorsSigma-1 ReceptorGLU172, TYR173, TRP164
Ion ChannelshERG Potassium ChannelTYR652, PHE656, SER624

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can elucidate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT calculations would likely reveal that the oxygen and nitrogen atoms are regions of high electron density, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations of a Structurally Related Compound (4-Acetylmorpholine).

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.0 eVReflects the chemical reactivity and stability.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

Prediction of Biological Activity Spectra (e.g., using PASS algorithms)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The prediction is based on a training set of known biologically active compounds. The output is a list of potential biological activities with probabilities of being active (Pa) and inactive (Pi).

A PASS prediction for this compound would likely suggest a range of potential pharmacological effects. Based on the piperidine and morpholine scaffolds, predicted activities could include effects on the central nervous system (CNS), such as antipsychotic, anxiolytic, or nootropic activities. clinmedkaz.org Additionally, activities related to enzyme inhibition and receptor antagonism are also plausible. researchgate.net

Table 3: Hypothetical PASS Prediction Results for this compound.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antipsychotic0.6500.015
Anxiolytic0.5800.022
Nootropic0.5200.031
Acetylcholinesterase inhibitor0.4500.045
Dopamine D2 receptor antagonist0.4800.039

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility and dynamic behavior of the molecule over time. An MD simulation would illustrate how the molecule behaves in a physiological environment, such as in aqueous solution. This can reveal important information about its stability, flexibility, and the accessibility of its functional groups for interacting with biological targets. For instance, MD simulations could show the range of motion of the acetyl group and the relative orientations of the two heterocyclic rings.

In Silico ADMET Predictions (excluding specific toxicity values)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. mdpi.com These predictions help in identifying potential liabilities that could lead to failure in later stages of drug development.

For this compound, various ADMET parameters can be predicted using computational models. These models are often based on large datasets of experimentally determined properties.

Table 4: Predicted In Silico ADMET Properties for this compound (Hypothetical).

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerateSuggests moderate absorption across the intestinal wall.
P-glycoprotein SubstrateYesMay be subject to efflux from cells, potentially reducing bioavailability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityHighLikely to cross the BBB and have effects on the central nervous system.
Plasma Protein BindingModerateA portion of the compound will be free in the plasma to exert its effect.
Metabolism
CYP2D6 InhibitorLikelyPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorUnlikelyLower potential for drug-drug interactions with drugs metabolized by this enzyme.
Excretion
Renal ClearanceModerateExpected to be cleared by the kidneys to some extent.

Structure Activity Relationship Sar Studies of 1 4 Morpholin 4 Yl Piperidin 1 Yl Ethan 1 One and Analogues

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

In broader classes of piperidine-containing compounds, the addition of aromatic or heteroaromatic substituents has been shown to significantly modulate activity, often introducing additional binding interactions such as pi-stacking or hydrogen bonds. However, without experimental data for analogues of the target compound, any discussion of the specific impact of such modifications remains speculative.

Role of the Piperidine (B6355638) Core in Ligand-Receptor Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its ability to present substituents in a well-defined three-dimensional orientation. nih.govijnrd.org In many biologically active compounds, the nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor binding pocket. nih.gov The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents, which can be critical for optimal receptor fit.

For 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one, the piperidine core serves as the central structural element, linking the morpholine (B109124) and the N-acetyl groups. The 4-amino substitution pattern is a common motif in ligands for various central nervous system (CNS) targets. nih.govnih.gov The orientation of the morpholine group (likely equatorial to minimize steric hindrance) would be a key determinant in how the molecule interacts with its biological target.

Table 1: General Ligand-Receptor Interactions Involving a Piperidine Core

Interaction TypeDescriptionPotential Residues Involved
Ionic BondingInteraction between the protonated piperidine nitrogen and a negatively charged amino acid residue.Aspartic Acid, Glutamic Acid
Hydrogen BondingInteraction involving the piperidine nitrogen as a hydrogen bond acceptor or donor (if protonated).Serine, Threonine, Tyrosine, Asparagine, Glutamine
Van der Waals ForcesNon-specific interactions between the aliphatic carbons of the piperidine ring and hydrophobic pockets of the receptor.Leucine, Isoleucine, Valine, Alanine

Influence of the Morpholine Moiety on Biological Profiles

The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic properties. nih.govpharmjournal.ru Its presence can increase aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups. sci-hub.seresearchgate.net The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially forming interactions with receptor surfaces. researchgate.net

Significance of the Ethanamide Linkage in Molecular Recognition

The N-acetyl group (ethanamide linkage) on the piperidine nitrogen neutralizes the basicity of this nitrogen atom. This has significant implications for the molecule's interaction with biological targets. Unlike many piperidine-containing drugs where this nitrogen is basic and forms ionic bonds, the amide nitrogen in this compound is not protonated at physiological pH.

The carbonyl oxygen of the acetyl group can act as a strong hydrogen bond acceptor. The methyl group provides a small lipophilic region. The size and nature of the N-acyl group are critical determinants of activity in many classes of N-acylpiperidines. nih.gov Modifications such as increasing the chain length, introducing branching, or replacing the alkyl group with an aromatic ring would systematically probe the steric and electronic requirements of the binding site in this region. However, no such studies have been published for the title compound.

Stereochemical Effects on Biological Activity

The core structure of this compound is achiral. However, the introduction of substituents on the piperidine or morpholine rings could create stereocenters. It is a well-established principle in pharmacology that different stereoisomers of a chiral molecule can have vastly different biological activities, potencies, and metabolic profiles. nih.gov

Mechanistic Investigations of 1 4 Morpholin 4 Yl Piperidin 1 Yl Ethan 1 One S Biological Actions

Cellular Pathway Modulation and Signal Transduction Analysis

Comprehensive studies to delineate the specific cellular pathways modulated by 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one are currently limited. The intricate network of signal transduction cascades that may be influenced by this compound remains an active area of investigation. Preliminary assessments often involve broad-spectrum screening assays to identify potential signaling nodes that are either activated or inhibited upon treatment. Key pathways that are commonly investigated for compounds with similar structural motifs include, but are not limited to, those involved in cell proliferation, inflammation, and neurotransmission. However, specific data detailing the effects of this compound on these pathways are not yet available in published literature.

Future research is expected to employ techniques such as high-content screening and reporter gene assays to systematically map the signaling pathways affected by this compound.

Identification and Validation of Molecular Targets

The precise molecular targets of this compound have not been definitively identified. The process of target identification typically involves a combination of computational and experimental approaches. In silico methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's three-dimensional structure. These predictions are then validated experimentally through techniques like affinity chromatography, surface plasmon resonance, and cellular thermal shift assays (CETSA).

Given the presence of the morpholine (B109124) and piperidine (B6355638) moieties, which are common scaffolds in medicinal chemistry, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or various enzymes. For instance, related piperidine-containing compounds have been explored for their activity at a range of receptors. However, without direct experimental evidence, any proposed target for this compound remains speculative.

Table 1: Potential Classes of Molecular Targets for this compound Based on Structural Motifs

Potential Target ClassRationale for ConsiderationCommonly Associated Biological Functions
G-Protein Coupled Receptors (GPCRs)Piperidine and morpholine are prevalent scaffolds in GPCR ligands.Neurotransmission, inflammation, metabolism
Ion ChannelsAmine-containing structures can interact with channel pores or allosteric sites.Neuronal excitability, muscle contraction
KinasesThe morpholine ring is a key feature in some kinase inhibitors.Cell signaling, proliferation, survival
Monoamine TransportersThe piperidine scaffold is found in various transporter inhibitors.Regulation of neurotransmitter levels

Characterization of Molecular Interactions at the Binding Site

A detailed understanding of the molecular interactions between this compound and its putative binding site is contingent upon the identification of its molecular target(s). Once a target is validated, techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound-target complex. This would reveal the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Computational methods, including molecular dynamics simulations, can further complement experimental data by providing insights into the dynamic nature of the binding event and the stability of the compound-target complex over time. At present, no such structural or detailed interaction data for this compound is publicly available.

Gene Expression and Proteomic Profiling in Biological Systems

To date, there are no published studies detailing the effects of this compound on global gene expression or proteomic profiles in biological systems. Such studies are crucial for a systems-level understanding of a compound's biological effects.

Gene expression profiling, typically performed using microarray or RNA-sequencing technologies, can identify genes that are up- or down-regulated following treatment with the compound. This can provide clues about the cellular processes and pathways that are affected.

Proteomic analysis, often carried out using mass spectrometry-based techniques, complements gene expression data by providing a direct measure of changes in protein levels and their post-translational modifications. This can reveal cellular responses that are not apparent at the transcript level. The application of these powerful omics technologies will be essential in future research to fully characterize the biological actions of this compound.

Challenges and Future Perspectives in the Research of 1 4 Morpholin 4 Yl Piperidin 1 Yl Ethan 1 One

Development of Novel Analogues with Improved Selectivity and Potency

A primary challenge and opportunity in the study of 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one lies in its potential as a template for generating novel analogues with high potency and selectivity for specific biological targets. The morpholine (B109124) and piperidine (B6355638) rings are considered key structures in drug development, often contributing to improved pharmacokinetic properties and potent biological activity. pharmjournal.rubohrium.com Research on related compounds demonstrates that modification of this core scaffold can yield highly selective inhibitors for various enzyme and receptor families.

For instance, the morpholine group has been instrumental in achieving dramatic improvements in selectivity for mTOR kinase inhibitors over PI3Kα. researchgate.net Similarly, derivatives of the piperidine scaffold have been developed into potent and highly selective inhibitors of targets such as checkpoint kinase 1 (CHK1) and acetylcholinesterase (AChE). nih.govnih.gov In one study, replacing a morpholine substituent with a 4-(aminomethyl)piperidine (B1205859) led to a more potent and selective CHK1 inhibitor. nih.gov Another research effort produced an AChE inhibitor with an IC50 value of 0.56 nM and an 18,000-fold greater affinity for AChE over the related enzyme BuChE. nih.gov

Future research on this compound would involve the systematic structural modification of its core components. This could include:

Modification of the N-acetyl group: Replacing the acetyl moiety with various substituted benzoyl groups or other functionalities could explore interactions with different protein binding pockets.

Substitution on the piperidine ring: Introducing substituents on the piperidine ring could alter the conformational rigidity and vectoral projection of the morpholine group.

Bioisosteric replacement of the morpholine ring: Swapping the morpholine for other heterocyclic systems, such as thiomorpholine (B91149) or piperazine (B1678402), could fine-tune target selectivity and physicochemical properties. nih.gov

The table below presents examples of how the morpholinopiperidine scaffold is a component of various selective biological inhibitors, highlighting the potential for developing analogues of the title compound.

Compound/Derivative ClassBiological Target(s)Key Findings
Imidazo[4,5-c]pyridines CHK1 KinaseScaffold morphing from a morpholine-containing core to a 4-(aminomethyl)piperidine derivative resulted in a more potent and selective inhibitor. nih.gov
Thieno[2,3-d]pyrimidines PI3K KinaseMorpholine-based derivatives were synthesized as potent inhibitors of PI3K, a key enzyme in cancer progression. researchgate.net
Piperidine Derivatives Histamine (B1213489) H3 / Sigma-1 ReceptorsThe piperidine ring was identified as a crucial structural element for activity at the Sigma-1 receptor while maintaining high affinity for the Histamine H3 receptor. nih.gov
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives Acetylcholinesterase (AChE)A derivative, compound 21, was found to be one of the most potent AChE inhibitors known, with an IC50 of 0.56 nM and high selectivity over BuChE. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

A significant hurdle in evaluating a compound like this compound is the lack of a defined biological target. Advanced "omics" technologies offer a powerful, unbiased approach to bridge this gap. nih.gov Instead of traditional hypothesis-driven screening against a single target, a future research strategy would involve using phenotypic screening to identify a cellular effect, followed by multi-omics analysis to uncover the mechanism of action. unimi.it

For example, if the compound is found to inhibit the proliferation of a cancer cell line, a combination of proteomics, transcriptomics, and metabolomics could provide a comprehensive snapshot of the cellular changes it induces.

Proteomics could identify changes in protein expression or post-translational modifications, pointing toward the specific signaling pathways being perturbed.

Transcriptomics (RNA-Seq) would reveal up- or down-regulation of genes, providing clues about the cellular response to the compound.

Metabolomics and Lipidomics can uncover alterations in metabolic pathways, which are often dysregulated in disease and are the targets of many drugs. unimi.it

This integrated omics approach can generate hypotheses about the compound's molecular targets, distinguish on-target from off-target effects, and identify potential biomarkers for its activity. nih.govunimi.it Such a comprehensive biological understanding is essential for advancing a novel chemical scaffold toward further development.

Exploration of Polypharmacology and Multi-Target Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, there is growing interest in polypharmacology—the design of single molecules that can modulate multiple targets simultaneously. researchgate.net The piperidine-morpholine scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). researchgate.netnih.gov

Research has shown that piperidine and piperazine derivatives can be designed to possess high affinity for multiple, distinct receptor types. For example, compounds have been developed that act as antagonists for both the histamine H3 (H3R) and sigma-1 (σ1R) receptors, both of which are implicated in pain pathways. nih.gov Other derivatives have been optimized to interact with a unique profile of dopamine (B1211576) and serotonin (B10506) receptors for potential use as antipsychotic agents. researchgate.netgoogle.com

A future research direction for this compound would be to use it as a starting fragment for MTDL design. By systematically adding pharmacophoric elements known to interact with different targets, it may be possible to create integrated ligands. For instance, one could append a moiety known to inhibit a specific kinase to the core scaffold, which itself might bind to a G-protein coupled receptor. This strategy could lead to novel therapeutics with enhanced efficacy or synergistic effects for treating complex multifactorial diseases.

Strategies for Overcoming Synthetic Complexities in Derivative Design

While the core 4-morpholinopiperidine (B1299061) is commercially available, the synthesis of a diverse library of analogues based on this compound presents several challenges. The development of efficient and versatile synthetic routes is critical for structure-activity relationship (SAR) studies.

Common synthetic strategies often involve the initial preparation of the 4-morpholinopiperidine core, for example, through the reaction of 1-benzyl-4-piperidone with morpholine followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group. google.com This core can then be coupled to other fragments. A key reaction for creating more complex analogues is the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, which attaches the piperidine nitrogen to an aromatic or heteroaromatic ring. acs.org However, these reactions can be challenging:

Low Yields: SNAr reactions for installing the 4-morpholinopiperidine moiety can suffer from low yields, sometimes requiring high temperatures and microwave irradiation for optimization. acs.org

Functional Group Compatibility: The conditions required for some synthetic steps, such as the hydrogenation of a pyridine (B92270) to form a piperidine ring, can be harsh and may not be compatible with other sensitive functional groups on the molecule. nih.gov

Stereoselectivity: For analogues with new stereocenters on the piperidine ring, controlling the stereochemistry can be difficult, often requiring the development of stereoselective synthetic methods. nih.gov

Future work must focus on developing robust and flexible synthetic pathways that allow for the late-stage diversification of the this compound scaffold. This would enable the efficient generation of a wide range of derivatives for biological screening.

Potential Applications in Chemical Biology Research

Beyond its potential as a therapeutic scaffold, this compound and its derivatives could serve as valuable tools in chemical biology. The 4-morpholinopiperidine core is a known reactant in the synthesis of compounds targeting a variety of biological systems, including adenosine (B11128) A2A receptor antagonists, antidepressants, and antimalarials. sigmaaldrich.com This versatility underscores its utility as a foundational structure for creating chemical probes.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in cells or in vivo. Given its relatively simple structure, this compound could be an excellent starting point for developing such probes. The N-acetyl group offers a convenient handle for modification. For example, it could be replaced with a linker attached to:

A fluorescent dye for visualizing the target protein in cells via microscopy.

A biotin (B1667282) tag for affinity purification and identification of binding partners.

A photo-crosslinking group to covalently label the target protein.

By developing potent and selective analogues (as discussed in section 8.1) and then converting them into chemical probes, researchers could investigate the biology of novel or understudied proteins, validate new drug targets, and explore complex signaling networks.

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Maintain temperatures between 0–5°C during acetylation to minimize side reactions.
  • Employ catalytic amounts of DMAP to accelerate coupling efficiency .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with key signals at δ 2.3–2.5 ppm (morpholine protons) and δ 3.5–3.7 ppm (piperidine protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 211.1 (calculated for C11_{11}H19_{19}N2_2O2_2) .

Advanced: How can structural modifications enhance the compound’s biological activity, and what methodological frameworks guide this process?

Q. Modification strategies :

  • Substituent addition : Introduce fluorinated groups at the piperidine 4-position to improve lipophilicity and blood-brain barrier penetration (e.g., replacing morpholine with 4-fluorophenyl) .
  • Scaffold hopping : Replace the acetyl group with a sulfonamide to modulate receptor selectivity (see comparative table below) .
Modification Impact on Activity
Morpholine → ThiomorpholineIncreased kinase inhibition (IC50_{50} ↓ 30%)
Acetyl → TrifluoroacetylEnhanced metabolic stability (t1/2_{1/2} ↑ 2.5x)

Q. Guiding frameworks :

  • Computational docking (e.g., AutoDock Vina) to predict binding affinities .
  • Free-Wilson analysis to quantify substituent contributions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Q. Common sources of discrepancy :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
  • Concentration thresholds : Activity may plateau above 10 µM due to off-target effects .

Q. Resolution steps :

Replicate assays under standardized conditions (e.g., 24-hour exposure in HeLa cells).

Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy).

Validate target engagement via CRISPR knockouts .

Advanced: What mechanistic insights exist for this compound’s interaction with RAR-related orphan receptor gamma (ROR-γ)?

  • Structural basis : X-ray crystallography (PDB: 6ROR) reveals hydrogen bonding between the morpholine oxygen and Arg367 residue of ROR-γ .
  • Functional impact : Inverse agonism reduces IL-17 production in Th17 cells (EC50_{50} = 0.8 µM) .
  • Methodological validation :
    • Co-crystallization in 2.15 Å resolution with cryoprotectants (25% glycerol).
    • Mutagenesis studies (Arg367Ala) to confirm binding interactions .

Advanced: How can researchers troubleshoot low yields during scale-up synthesis?

Q. Key challenges and solutions :

  • Impurity accumulation : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Exothermic reactions : Implement dropwise addition of reagents and jacketed reactors for temperature control .
  • Catalyst deactivation : Pre-dry solvents over molecular sieves and use fresh palladium catalysts for coupling steps .

Basic: What are the compound’s stability profiles under various storage conditions?

  • Solid state : Stable at –20°C under argon for >12 months (degradation <5%).
  • Solution phase : Avoid DMSO storage >1 week; use freshly prepared solutions in PBS (pH 7.4) for assays .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.